3-Iodobenzoic acid phenacyl ester
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Overview
Description
3-Iodobenzoic acid phenacyl ester is an organic compound with the molecular formula C15H11IO3 It is a derivative of benzoic acid where the hydrogen atom at the 3-position is replaced by an iodine atom, and the carboxylic acid group is esterified with phenacyl alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Iodobenzoic acid phenacyl ester can be synthesized through the esterification of 3-iodobenzoic acid with phenacyl alcohol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification processes. These processes would likely use similar reagents and conditions as those employed in laboratory synthesis but optimized for efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-Iodobenzoic acid phenacyl ester can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The ester group can be oxidized or reduced under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield 3-iodobenzoic acid and phenacyl alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester bond.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols.
Hydrolysis: Yields 3-iodobenzoic acid and phenacyl alcohol.
Scientific Research Applications
3-Iodobenzoic acid phenacyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3-iodobenzoic acid phenacyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis, releasing 3-iodobenzoic acid and phenacyl alcohol, which can then interact with biological molecules. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Iodobenzoic acid phenacyl ester
- 4-Iodobenzoic acid phenacyl ester
- 2-Iodoxybenzoic acid
Uniqueness
Compared to its isomers, it may exhibit different biological activities and chemical properties, making it a valuable compound for specific research purposes .
Properties
IUPAC Name |
phenacyl 3-iodobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11IO3/c16-13-8-4-7-12(9-13)15(18)19-10-14(17)11-5-2-1-3-6-11/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCCRSONFQCPCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11IO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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